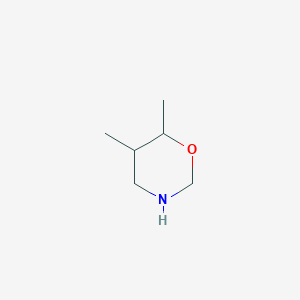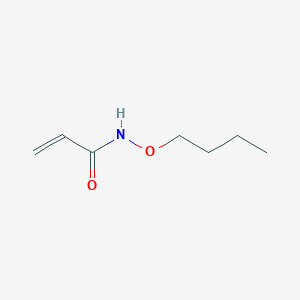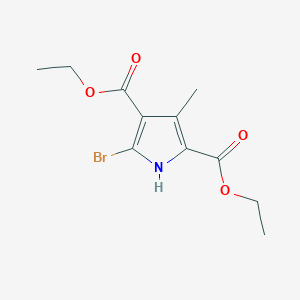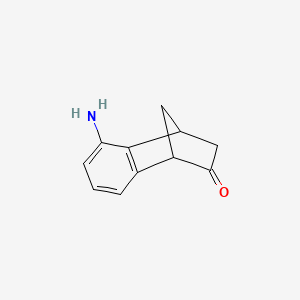
Roseorubicin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Roseorubicin B is a compound produced by the strain of Actinomyces roseoviolaceus A529. This compound has notable antibacterial effects, particularly against gram-positive bacteria and mycobacterium .
Vorbereitungsmethoden
Roseorubicin B is typically produced through fermentation processes involving the Actinomyces roseoviolaceus A529 strain . The synthetic routes and reaction conditions for this compound involve the cultivation of this strain under specific conditions that promote the production of the compound. Industrial production methods focus on optimizing these fermentation conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Roseorubicin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can result in hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
Roseorubicin B has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of tetracenequinones. In biology and medicine, this compound has shown significant antibacterial activity, particularly against gram-positive bacteria and mycobacterium . It also exhibits inhibitory effects on leukemia L1210 cells with an IC50 of 0.06 μg/mL . Additionally, this compound is being investigated for its potential use in cancer chemotherapy due to its structural similarity to other anthracycline antibiotics .
Wirkmechanismus
The mechanism of action of Roseorubicin B involves its interaction with DNA. It intercalates into the DNA strands, disrupting the replication and transcription processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The molecular targets of this compound include topoisomerase II, an enzyme crucial for DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Roseorubicin B is structurally similar to other anthracycline antibiotics such as Adriamycin and daunomycin . it has unique properties that distinguish it from these compounds. For instance, this compound has a different sugar moiety attached to its aglycone structure, which affects its pharmacokinetics and toxicity profile. Similar compounds include Roseorubicin A, which has a stronger antibacterial effect than this compound .
Conclusion
This compound is a significant compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and mechanism of action make it a valuable subject of study for developing new antibacterial and anticancer therapies.
Eigenschaften
CAS-Nummer |
70559-01-2 |
|---|---|
Molekularformel |
C36H48N2O11 |
Molekulargewicht |
684.8 g/mol |
IUPAC-Name |
10-[4-(dimethylamino)-5-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C36H48N2O11/c1-8-36(45)13-12-19-26(33(44)28-27(31(19)42)32(43)25-18(30(28)41)10-9-11-22(25)39)35(36)49-24-15-21(38(6)7)34(17(3)47-24)48-23-14-20(37(4)5)29(40)16(2)46-23/h9-11,16-17,20-21,23-24,29,34-35,39-40,42,44-45H,8,12-15H2,1-7H3 |
InChI-Schlüssel |
ARWQKOSWMQNCLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)N(C)C)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline](/img/structure/B14152466.png)

![2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B14152483.png)

![2-[4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine](/img/structure/B14152495.png)

![4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride](/img/structure/B14152528.png)

![2-[({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14152534.png)

![1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-piperazin-1-yl-3,4-dihydro-](/img/structure/B14152552.png)


![(2E)-2-{[8-(benzyloxy)quinolin-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14152570.png)
